(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
CAS No.: 623117-51-1
Cat. No.: VC4236752
Molecular Formula: C20H18O6
Molecular Weight: 354.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623117-51-1 |
|---|---|
| Molecular Formula | C20H18O6 |
| Molecular Weight | 354.358 |
| IUPAC Name | methyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Standard InChI | InChI=1S/C20H18O6/c1-3-24-16-7-5-4-6-13(16)10-18-20(22)15-9-8-14(11-17(15)26-18)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- |
| Standard InChI Key | JIPQSMGDIMJESH-ZDLGFXPLSA-N |
| SMILES | CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Introduction
(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the class of benzofuran derivatives. This compound features a unique structure that integrates both a benzofuran moiety and an ethoxybenzylidene group, contributing to its potential biological activity and applications in medicinal chemistry.
Synthesis
The synthesis of (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several key steps, often starting with ethoxybenzaldehyde and appropriate benzofuran derivatives. The synthesis methods are critical for obtaining this compound in sufficient purity and yield for further studies. Common reagents used include bases like sodium hydroxide for condensation reactions and acid chlorides for esterification.
Potential Applications
Compounds of similar structure often exhibit diverse pharmacological properties, suggesting potential applications in medicinal chemistry. While specific biological mechanisms for (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have not been extensively documented, experimental studies would be necessary to elucidate specific mechanisms of action and biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume